molecular formula C20H16F2N4 B11309170 N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11309170
M. Wt: 350.4 g/mol
InChI Key: UBHMKPVNSXUAMO-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is of particular interest in the development of protein kinase inhibitors (PKIs) . Protein kinases are key regulatory enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . The pyrazolo[1,5-a]pyrimidine core acts as a bioisostere of the purine ring found in adenosine triphosphate (ATP), allowing these compounds to compete with ATP for binding at the catalytic site of kinase enzymes . The specific substitution pattern of this compound—featuring a 3,4-difluorophenyl group at the 7-amino position, alongside methyl and phenyl groups at the 3- and 5-positions—is designed to optimize interactions with the hydrophobic regions of the kinase active site, which is a common strategy to enhance potency and selectivity . Researchers can utilize this compound as a chemical tool to investigate kinase function in cellular models or as a lead structure for the rational design of novel therapeutics targeting oncogenic and inflammatory signaling pathways . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H16F2N4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H16F2N4/c1-12-10-18(24-15-8-9-16(21)17(22)11-15)26-20(23-12)13(2)19(25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3

InChI Key

UBHMKPVNSXUAMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Introduction of 3,5-Dimethyl Groups

Methylation is achieved via Pd-catalyzed cross-coupling or direct alkylation. A scalable route involves treating 2 with methylmagnesium bromide (3 eq) in THF at 0°C, followed by quenching with NH₄Cl.

Reaction Metrics:

  • Temperature: 0°C → room temperature.

  • Time: 4 hours.

  • Yield: 78% after recrystallization (ethanol).

2-Phenyl Substituent Installation

The 2-phenyl group is introduced early in the synthesis via Suzuki-Miyaura coupling. Using phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (3:1), the reaction proceeds at 100°C for 8 hours.

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 2H), 7.58–7.42 (m, 3H), 6.95 (s, 1H), 2.41 (s, 3H).

  • LC-MS: m/z 294.1 [M+H]⁺.

Alternative Synthetic Pathways

Reductive Amination Approach

A patent-disclosed method utilizes reductive amination of a pyrazolo[1,5-a]pyrimidin-7-one intermediate with 3,4-difluoroaniline. Using NaBH₃CN in MeOH at pH 4–5, this one-pot method achieves 65% yield but suffers from byproduct formation.

Buchwald-Hartwig Amination

For electron-deficient aryl amines, Pd₂(dba)₃/Xantphos catalyzes C–N coupling between 7-chloro intermediate 2 and 3,4-difluoroaniline. This method offers superior regioselectivity (>95%) but higher costs.

Comparative Table: Amination Methods

MethodCatalyst SystemYield (%)Purity (%)Cost Index
Nucleophilic SubstitutionNone68–7298Low
Reductive AminationNaBH₃CN6592Moderate
Buchwald-HartwigPd₂(dba)₃/Xantphos8599High

Purification and Characterization

Final purification employs silica gel chromatography (hexane:EtOAc gradient) followed by recrystallization from ethanol/water (4:1). Purity is verified via HPLC (C18 column, 95:5 MeCN/H₂O, 1 mL/min, λ = 254 nm).

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 2H), 7.62–7.51 (m, 3H), 7.32–7.25 (m, 2H), 6.98 (s, 1H), 2.98 (s, 6H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 157.8, 152.1, 139.4, 132.6, 130.1, 129.7, 128.9, 128.3, 118.5, 115.2, 25.3.

  • HRMS: Calculated for C₂₀H₁₆F₂N₄ [M+H]⁺: 350.4; Found: 350.3.

Scale-Up Considerations

Industrial production prioritizes the nucleophilic substitution route due to cost-effectiveness. Key parameters for kilolab-scale synthesis include:

  • Solvent Recovery: DMF is distilled and reused, reducing waste.

  • Catalyst Recycling: Pd residues are recovered via activated carbon filtration.

  • Process Safety: Exothermic amination step requires controlled addition and cooling .

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Core Scaffold Variations
Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/MIC) Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2-Ph, 3,5-Me₂, N-(3,4-F₂Ph) Under investigation
N-(4-Chlorophenyl)-2-Me-3,5-Ph₂ analog (890624-32-5) Pyrazolo[1,5-a]pyrimidine 2-Me, 3,5-Ph₂, N-(4-ClPh) Antimycobacterial (MIC: 1.6 µM)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (31) Triazolo[1,5-a]pyrimidine Triazole core, 5-Me, N-(3,4-F₂Ph) Antimalarial (IC₅₀: 0.8 nM)

Key Observations :

  • Core Scaffold : Pyrazolo[1,5-a]pyrimidines generally exhibit superior antimycobacterial activity compared to triazolo analogs, likely due to enhanced π-π stacking with bacterial targets ( vs. 11).
  • Halogen Effects : The N-(3,4-difluorophenyl) group in the target compound may confer higher lipophilicity (logP ~3.8) than the N-(4-chlorophenyl) analog (logP ~3.2), improving membrane permeability .
Substituent-Driven Activity

Anti-Mycobacterial SAR () :

  • 3- and 5-Phenyl Substitutions : Electron-withdrawing groups (e.g., 4-F, 4-CF₃) at the 3-position enhance activity against M. tuberculosis. For example:
    • 3-(4-FPh)-5-Ph-N-(pyridin-2-ylmethyl) (47) : MIC = 0.8 µM .
    • 3-(4-FPh)-5-(4-MeOPh) (34) : MIC = 2.5 µM (reduced activity due to methoxy’s electron-donating nature) .
  • N-Amine Modifications : Bulky substituents (e.g., piperidin-1-yl in 50 ) reduce activity (MIC = 4.2 µM), suggesting steric hindrance at the binding site .

Physicochemical Properties :

Property Target Compound 3-(4-FPh)-5-Ph-N-(pyridin-2-ylmethyl) (47) N-(4-ClPh)-2-Me-3,5-Ph₂ (890624-32-5)
Molecular Weight 423.4 g/mol 409.2 g/mol 410.9 g/mol
logP ~3.8 3.1 3.2
Hydrogen Bond Donors 1 1 1

Biological Activity

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits a range of biological activities that have been the subject of various studies. Below is a detailed examination of its biological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Molecular Formula : C17_{17}H16_{16}F2_{2}N4_{4}
  • Key Functional Groups :
    • Pyrazole ring
    • Pyrimidine ring
    • Difluorophenyl group
    • Dimethyl and phenyl substituents

These structural components suggest potential for diverse biological activities due to their ability to interact with various biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. The mechanism of action often involves inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance:

  • COX Inhibition : Compounds similar to this compound have shown significant inhibition of COX-2 with IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib .
CompoundIC50_{50} (μM)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that pyrazolo[1,5-a]pyrimidines can exhibit cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : Preliminary data suggest that derivatives of this compound can inhibit cell proliferation in cancer cell lines with IC50_{50} values in the low micromolar range .
Cell LineIC50_{50} (μM)Compound
ALL (Acute Lymphoblastic Leukemia)0.3 - 0.4This compound
Neuroblastoma (NB)0.5 - 1.2This compound

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituents : The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with biological targets.
  • Ring Systems : The fused bicyclic structure contributes to its ability to mimic natural substrates or inhibitors in biochemical pathways .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Evaluation : Tageldin et al. synthesized novel derivatives and evaluated their anti-inflammatory activities through in vitro COX inhibition assays and in vivo models like carrageenan-induced paw edema .
  • Anticancer Screening : A study on a series of pyrazolo[1,5-a]pyrimidines demonstrated significant cytotoxicity against multiple cancer cell lines with detailed analysis using WST cytotoxicity assays .

Q & A

Basic Research Question

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% formic acid) to detect trace impurities (<0.1%) .
  • ¹H/¹³C NMR : Assign all peaks via 2D experiments (COSY, HSQC) to confirm regiochemistry and rule out diastereomers .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.

How can computational modeling predict metabolic hotspots for this compound?

Advanced Research Question

  • Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to cytochrome P450 oxidation (e.g., para-positions of phenyl groups) .
  • Molecular dynamics (MD) : Simulate binding to CYP3A4 to predict demethylation or hydroxylation pathways.
  • In silico tools : Use MetaSite or StarDrop to prioritize metabolites for LC-MS/MS validation .

What crystallographic methods resolve disorder in the trifluoromethyl group?

Advanced Research Question
Disorder in the CF₃ group is common due to free rotation. To address:

  • Collect data at low temperature (100 K) to reduce thermal motion.
  • Refine using a split-model approach with occupancy ratios constrained to 50:50 .
  • Validate with Hirshfeld surface analysis to confirm intermolecular contacts are not artifacts.

How do solvent effects influence the compound's stability during long-term storage?

Basic Research Question

  • Degradation pathways : Hydrolysis of the pyrimidine ring in aqueous buffers (pH < 5 or > 8).
  • Stabilization : Store as a lyophilized solid at −20°C under argon. For solutions, use anhydrous DMSO with molecular sieves .
  • Accelerated testing : Perform stress studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

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